molecular formula C8H12N2O2 B1213692 2,4-Diaminophenoxyethanol CAS No. 70643-19-5

2,4-Diaminophenoxyethanol

Cat. No.: B1213692
CAS No.: 70643-19-5
M. Wt: 168.19 g/mol
InChI Key: WCPGNFONICRLCL-UHFFFAOYSA-N
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Description

2,4-Diaminophenoxyethanol is an aromatic amine compound with the chemical formula C8H12N2O2. It is commonly used in the cosmetic industry, particularly in hair dyes, due to its ability to act as a coupler in oxidative dye formulations . This compound is known for its stability and effectiveness in producing vibrant and long-lasting hair colors.

Biochemical Analysis

Biochemical Properties

2-(2,4-Diaminophenoxy)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidative enzymes in hair dye formulations, where it acts as a coupler in permanent hair dyes . The nature of these interactions involves the formation of stable intermediates that contribute to the dyeing process. Additionally, 2-(2,4-Diaminophenoxy)ethanol has been shown to be stable in solution for up to 4 hours at room temperature when protected from light and under an inert gas atmosphere .

Cellular Effects

The effects of 2-(2,4-Diaminophenoxy)ethanol on various types of cells and cellular processes are noteworthy. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in hair dye applications, it has been found to be non-toxic to human cells at concentrations used in cosmetic products . At higher concentrations, it may cause hypoactivity, piloerection, and other sub-lethal effects in animal models .

Molecular Mechanism

The molecular mechanism of 2-(2,4-Diaminophenoxy)ethanol involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, in hair dye formulations, it acts as a coupler, forming stable intermediates with primary intermediates, which then react with oxidative agents to produce the final dye color . This process involves changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-Diaminophenoxy)ethanol change over time. The compound is stable for up to 4 hours at room temperature when protected from light and under an inert gas atmosphere . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to high concentrations can lead to cellular damage and altered metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(2,4-Diaminophenoxy)ethanol vary with different dosages in animal models. At lower dosages, it is relatively non-toxic, but at higher dosages, it can cause adverse effects such as hypoactivity, piloerection, and unsteady gait . The median lethal dose (LD50) in Sprague Dawley rats is approximately 1000 mg/kg body weight, indicating its potential toxicity at high doses .

Metabolic Pathways

2-(2,4-Diaminophenoxy)ethanol is involved in various metabolic pathways. It interacts with oxidative enzymes and cofactors, leading to the formation of stable intermediates in hair dye formulations . These interactions affect metabolic flux and metabolite levels, contributing to the overall biochemical activity of the compound.

Transport and Distribution

The transport and distribution of 2-(2,4-Diaminophenoxy)ethanol within cells and tissues involve specific transporters and binding proteins. It is distributed evenly within the cellular environment and accumulates in specific compartments where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of 2-(2,4-Diaminophenoxy)ethanol is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules to exert its intended effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Diaminophenoxyethanol typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves recycling and reusing materials to minimize waste and reduce production costs . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diaminophenoxyethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, substituted amines, and other functionalized aromatic compounds .

Comparison with Similar Compounds

Uniqueness: 2,4-Diaminophenoxyethanol is unique due to its ethoxy group, which enhances its solubility and reactivity in oxidative dye formulations. This makes it more effective in producing stable and vibrant colors compared to its analogs .

Properties

IUPAC Name

2-(2,4-diaminophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPGNFONICRLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66422-95-5 (di-hydrochloride), 70643-20-8 (sulfate[1:1])
Record name 2-(2',4'-Diaminophenoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0073619
Record name Ethanol, 2-(2,4-diaminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70643-19-5
Record name 2-(2',4'-Diaminophenoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2,4-diaminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-DIAMINOPHENOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DI56TBP4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 1 l autoclave reactor was filled with 120 g of 2-(2′,4′-dinitrophenoxy)ethanol, 3 g of a 1% platinum/carbon catalyst which included 50% water, and 400 ml of isopropanol. At a hydrogen pressure of 1 MPa and a temperature of 100° C., hydrogenation was carried out for 10 h. The system was then cooled to 20° C., and the reaction mixture was added dropwise under a nitrogen atmosphere through a filter into an initial charge of 240 g of 37% strength hydrochloric acid which had been previously flushed repeatedly with nitrogen. The resulting suspension was heated at reflux temperature for about 30 min and then cooled to 10° C. The product obtained after filtration was washed once with isopropanol to give 113.1 g of 2-(2′,4′-diamino-phenoxy)ethanol (89.1% yield) in 98% purity. Measuring the degrees of transmission of a 0.1% strength solution of the product in water in accordance with DIN 55945 gave, as results, Tx=99.4, Ty=98.9 and Tz=98.2.
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120 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions the interaction of aromatic amines with ATP. Could you elaborate on the significance of this interaction in a biological context?

A1: Adenosine triphosphate (ATP) is a crucial molecule in living organisms, acting as the primary energy currency for cellular processes. Aromatic amines, a class of compounds with an amine group attached to an aromatic ring, are often found in biologically active molecules. While the study focuses on quantitative analysis rather than specific biological effects, understanding how aromatic amines interact with ATP can provide insights into potential mechanisms of action. For example, if an aromatic amine binds strongly to ATP, it could interfere with ATP-dependent enzymes or signaling pathways, potentially impacting cellular functions. []

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